![molecular formula C11H19Br2N3 B6344563 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole CAS No. 948093-93-4](/img/structure/B6344563.png)
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole
Overview
Description
“3,5-Dibromo-1H-1,2,4-triazole” is a heterocyclic compound . It has the empirical formula C2HBr2N3 and a molecular weight of 226.86 . It is usually available in solid form .
Molecular Structure Analysis
The SMILES string for “3,5-Dibromo-1H-1,2,4-triazole” is Brc1n[nH]c(Br)n1 . The InChI is 1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) .Scientific Research Applications
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The structural flexibility of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole allows for the synthesis of novel compounds that could be evaluated for selective toxicity against cancer cells while sparing normal cells.
Antimicrobial Applications
The triazole ring is known for its antimicrobial properties. Derivatives of 1,2,4-triazole have been used to combat a range of microbial infections. The introduction of bromine atoms in the 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole could potentially enhance these properties, making it a valuable scaffold for developing new antimicrobial agents .
Antiviral Research
Triazole derivatives have shown significant promise in antiviral research. They have been utilized in the synthesis of compounds with activity against various viruses. The structural modifications that can be introduced into the 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole molecule may lead to the discovery of new antiviral drugs with improved efficacy and reduced side effects .
Agrochemical Design
In the field of agrochemistry, triazole derivatives are used to create fungicides and pesticides. The unique structure of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole could be exploited to develop novel agrochemicals that are more effective and environmentally friendly .
Material Science
The triazole core is also significant in material science, where its derivatives contribute to the development of new materials with desirable properties. The 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole could be a key component in synthesizing polymers or coatings with specific characteristics such as increased resistance to degradation or improved thermal stability .
Organocatalysis
Triazoles have been recognized for their role in organocatalysis, acting as catalysts in various chemical reactions. The brominated version, such as 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, could offer unique catalytic properties that enhance reaction rates or selectivity, opening up new possibilities in synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-1-nonyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHOGXHYSPJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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